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Methylphosphinic acid

Cat. No.: B1240025
CAS No.: 4206-94-4
M. Wt: 79.015 g/mol
InChI Key: OFSFQGSFEXXHNH-UHFFFAOYSA-O
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Description

Significance of Methylphosphinic Acid as a Fundamental Organophosphorus Compound

This compound is the simplest of the phosphinic acids, characterized by a central phosphorus atom bonded to a methyl group, a hydroxyl group, a hydrogen atom, and an oxygen atom. wikipedia.org Its chemical formula is CH₃P(O)(OH)H. vulcanchem.com This structure makes it a monobasic acid. wikipedia.org

The compound is a white solid at room temperature and is soluble in water. vulcanchem.com Its reactivity is typical of phosphinic acids, including acid-base reactions, potential for oxidation, and the ability to form coordination complexes with metals. vulcanchem.com The P-H bond in its structure is also reactive in various substitution reactions. vulcanchem.com

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula CH₅O₂P
Molar Mass 80.023 g·mol⁻¹
Appearance White solid
Melting Point Not available
Boiling Point 162.6 °C
Water Solubility Soluble
Acidity Monobasic

Data sourced from multiple references. wikipedia.orgvulcanchem.comnih.gov

Interdisciplinary Relevance of this compound Research

The study of this compound and its derivatives extends across multiple scientific disciplines:

Chemical Synthesis: It serves as a crucial building block for creating a variety of organophosphorus compounds and specialized chemical intermediates. vulcanchem.com

Coordination Chemistry: The phosphinate group in this compound and its derivatives can act as a ligand, forming complexes with metal ions. nih.govubc.ca The size of the substituent on the phosphorus atom can influence the formation and structure of these coordination polymers. nih.gov

Biochemical Research: The biosynthesis and catabolism of methylphosphonic acid, a related compound, by marine microbes is a subject of significant interest as it is a potential source of methane (B114726) in the ocean. nih.govnih.gov While some studies have investigated the biochemical inertness of methylphosphonic acid in certain biological systems, the broader role of phosphinates in biological processes continues to be an active area of research. cdnsciencepub.com

Pharmaceutical Research: Derivatives of this compound are explored as potential therapeutic agents and as components in drug delivery systems. vulcanchem.com

Environmental Science: this compound can be a byproduct of the hydrolysis of certain pesticides and chemical warfare agents, making its detection and degradation pathways relevant to environmental monitoring and remediation. vulcanchem.comornl.gov

Historical Context of this compound in Scientific Inquiry

Early research into phosphinic acids was foundational to the development of a wide range of applications for organophosphorus compounds, from pharmaceuticals to materials science. researchgate.net Over the years, synthetic methods have evolved, with one established route to this compound involving the hydrolysis of dimethyl methylphosphonate (B1257008). wikipedia.orgvulcanchem.com Another method is the hydrolysis of methyldichlorophosphine. wikipedia.orgvulcanchem.com The ongoing study of this compound and its derivatives continues to build on this long history of scientific inquiry into the fascinating world of organophosphorus chemistry. solubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4O2P+ B1240025 Methylphosphinic acid CAS No. 4206-94-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4206-94-4

Molecular Formula

CH4O2P+

Molecular Weight

79.015 g/mol

IUPAC Name

hydroxy-methyl-oxophosphanium

InChI

InChI=1S/CH3O2P/c1-4(2)3/h1H3/p+1

InChI Key

OFSFQGSFEXXHNH-UHFFFAOYSA-O

SMILES

C[P+](=O)O

Canonical SMILES

C[P+](=O)O

boiling_point

162.6 °C

melting_point

-40.01 °C

Other CAS No.

4206-94-4

Synonyms

methylphosphinic acid

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Methylphosphinic Acid and Its Derivatives

Direct Synthesis Routes for Methylphosphinic Acid

Acidic Hydrolysis of Precursor Compounds

A primary and straightforward method for the preparation of this compound is through the acidic hydrolysis of its ester or halide precursors. This process typically involves heating the precursor compound in the presence of a strong acid.

One common precursor for this synthesis is dimethyl methylphosphonate (B1257008). The hydrolysis of dimethyl methylphosphonate to this compound is effectively carried out using concentrated hydrochloric acid at elevated temperatures. mdpi.combeilstein-journals.org The reaction proceeds by the nucleophilic attack of water on the phosphorus center, facilitated by the acidic conditions, leading to the cleavage of the P-O-CH3 bonds and the formation of this compound and methanol (B129727). The general reaction is as follows:

CH₃P(O)(OCH₃)₂ + 2H₂O --(HCl, Δ)--> CH₃P(O)(OH)₂ + 2CH₃OH

Similarly, methylphosphonyl dichloride can be hydrolyzed to yield this compound. google.comwikipedia.org This reaction is vigorous and exothermic, readily proceeding with water to produce this compound and hydrochloric acid as a byproduct. google.comwikipedia.org

CH₃P(O)Cl₂ + 2H₂O → CH₃P(O)(OH)₂ + 2HCl

The choice of precursor and reaction conditions can be influenced by the desired purity and scale of the synthesis. For instance, the hydrolysis of chlorothis compound in a strongly caustic soda aqueous solution (pH ≥ 11.0) is another documented route. google.com The resulting product can then be acidified to yield this compound. google.com

Table 1: Examples of Acidic Hydrolysis for this compound Synthesis

Precursor CompoundHydrolysis ConditionsProductReference
Dimethyl methylphosphonateConcentrated HCl, refluxThis compound mdpi.com
Methylphosphonyl dichlorideWaterThis compound google.comwikipedia.org
Sodium chloromethylphosphinate1. NaOH solution, reflux; 2. HClThis compound google.com

Advanced Synthetic Approaches to this compound Derivatives

Tandem Pudovik/Abramov Additions and Modified Barton-McCombie Deoxygenation

A sophisticated approach for the synthesis of certain this compound derivatives involves a sequence of reactions, including tandem Pudovik/Abramov additions followed by a modified Barton-McCombie deoxygenation. This methodology is particularly useful for preparing sec-alkylmethylphosphinates, which can be challenging to synthesize via other methods. researchgate.net

The initial step involves a one-pot synthesis of (1-hydroxy-sec-alkyl)methylphosphinates. This is achieved through the reaction of a ketone with ethyl methylphosphinate in the presence of hexamethyldisilazane. researchgate.net The subsequent step is the removal of the hydroxyl group via a modified Barton-McCombie radical deoxygenation procedure. researchgate.net This deoxygenation provides a pathway to the desired sec-alkylmethylphosphinates. researchgate.net These resulting esters can then be dealkylated or hydrolyzed to the corresponding phosphinic acids by treatment with reagents like trimethylsilyl (B98337) bromide or by refluxing in hydrochloric acid. researchgate.net

Esterification Reactions for Alkyl Methylphosphinate Synthesis

The synthesis of alkyl methylphosphinates, which are esters of this compound, is a crucial transformation for creating a diverse range of organophosphorus compounds.

Esterification of this compound can be achieved using various coupling reagents and catalysts. Research has explored the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent, in conjunction with catalysts like silica (B1680970) chloride or sulfuric acid, for the reaction of this compound with alcohols such as methanol or ethanol. murdoch.edu.au However, these particular methods have shown limited success in producing dialkyl methylphosphonate esters. murdoch.edu.au

The field of peptide synthesis offers a broader perspective on effective coupling reagents, which can be adapted for esterification. Reagents are generally classified into types such as phosphonium (B103445), uronium, immonium, and carbodiimide. uni-kiel.de For instance, BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) was an early phosphonium reagent, and newer reagents like PyBOP and HBTU are also widely used. bachem.com These reagents, often used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), facilitate the formation of an activated intermediate that readily reacts with an alcohol. bachem.com

Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate acylation reactions, including esterifications. bachem.com

Table 2: Selected Coupling Reagents and Catalysts for Esterification

Reagent/CatalystTypeApplication NotesReference
Dicyclohexylcarbodiimide (DCC)CarbodiimideUsed in combination with catalysts; limited success for dialkyl methylphosphonates. murdoch.edu.aubachem.com
BOP, PyBOP, HBTUPhosphonium/UroniumEffective for peptide coupling; requires a base. bachem.com
4-Dimethylaminopyridine (DMAP)CatalystAccelerates acylation reactions. bachem.com

A highly effective and rapid method for synthesizing dialkyl methylphosphonates proceeds through the intermediate, methylphosphonyl dichloride. murdoch.edu.au This approach involves two main steps: the conversion of this compound to methylphosphonyl dichloride, followed by the reaction of the dichloride with an alcohol.

Methylphosphonyl dichloride can be prepared from this compound by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. murdoch.edu.aunih.gov

CH₃P(O)(OH)₂ + 2SOCl₂ → CH₃P(O)Cl₂ + 2SO₂ + 2HCl

The subsequent reaction of methylphosphonyl dichloride with an excess of a dry alcohol leads to the formation of the corresponding dialkyl methylphosphonate. wikipedia.orgmurdoch.edu.au This reaction is generally rapid, with primary alcohols reacting faster than secondary alcohols. murdoch.edu.au

CH₃P(O)Cl₂ + 2ROH → CH₃P(O)(OR)₂ + 2HCl

This method has proven successful for a range of primary and secondary alcohols, providing a reliable route to various alkyl methylphosphinate esters. murdoch.edu.au An improved variation involves the controlled hydrolysis of methylphosphonic dichloride to form an anhydride (B1165640) intermediate, which upon alcoholysis, yields the desired monoesters in good to excellent yields. thieme-connect.de

Reactivity and Chemical Transformations of this compound

This compound and its derivatives exhibit a range of chemical reactivities, enabling their participation in various transformations. These include nucleophilic displacement, phosphinylation, and the formation of coordination complexes.

Nucleophilic Displacement Reactions of Methylphosphonic Acid Monoesters

Monoesters of methylphosphonic acid are subject to nucleophilic displacement reactions, particularly hydrolysis, which can be significantly influenced by catalysts.

The hydrolysis of methylphosphonic acid monoesters can be dramatically accelerated by the presence of lanthanum ions. cdnsciencepub.comresearchgate.net Research on the hydrolysis of p-nitrophenyl hydrogen methylphosphonate in aqueous solutions at a pH greater than 7.0 demonstrated a substantial catalytic effect. cdnsciencepub.comcdnsciencepub.com The presence of lanthanum ions was observed to increase the rate of hydrolysis by a factor of approximately 3.6 x 10⁴. cdnsciencepub.comresearchgate.netcdnsciencepub.com

The study, conducted at 70°C, investigated the hydrolysis in a pH range of 7.19 to 8.51 with varying concentrations of lanthanum ions relative to the ester. cdnsciencepub.com It was specifically noted that this catalytic effect is characteristic of the monoester, as no similar catalysis was observed for the hydrolysis of diesters of methylphosphonic acid. cdnsciencepub.comresearchgate.netcdnsciencepub.com The proposed mechanism suggests that the lanthanum ion polarizes the substrate, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack, facilitating the cleavage of the P-O-alkyl bond. cdnsciencepub.com The catalytic species is thought to be La(OH)++. cdnsciencepub.com

Table 1: Lanthanum Ion Catalysis Data for p-Nitrophenyl Hydrogen Methylphosphonate Hydrolysis

ParameterValueConditionsSource
Substratep-Nitrophenyl hydrogen methylphosphonateAqueous Solution cdnsciencepub.com
CatalystLanthanum (III) IonpH > 7.0 cdnsciencepub.comcdnsciencepub.com
Temperature70°C- cdnsciencepub.com
Rate Enhancement Factor~3.6 x 10⁴- cdnsciencepub.comresearchgate.netcdnsciencepub.com
Uncatalyzed SubstrateDiesters of methylphosphonic acidShowed no catalysis cdnsciencepub.comresearchgate.netcdnsciencepub.com

Phosphinylation Reactions

Phosphinylation involves the introduction of a phosphinyl group [R₂P(O)-] onto a molecule. Derivatives of this compound are utilized in these reactions to create new carbon-phosphorus bonds, forming a variety of organophosphorus compounds.

One method involves the direct phosphinylation of arylmethyl halides using red phosphorus in a multiphase superbase system (KOH/H₂O/toluene) to produce arylmethyl-H-phosphinic acids. researchgate.net This reaction can be promoted by a micellar organic catalyst like Triton-X-100. researchgate.net Another approach is the SNHAr phosphinylation of pyridines with H-phosphinates, which can proceed under catalyst- and solvent-free conditions in the presence of benzoylphenylacetylene to yield 4-phosphinylpyridines. researchgate.net

Formation of Complexes in Coordination Chemistry

This compound and its derivatives, particularly those containing additional donor atoms, act as effective ligands in coordination chemistry, forming stable complexes with a variety of metal ions. tandfonline.com

New Mannich base ligands, such as bis(thiosemicarbazide methyl) phosphinic acid and bis(1-phenylsemicarbazide methyl) phosphinic acid, have been synthesized from phosphinic acid. tandfonline.com These ligands form monomeric complexes with transition metals. tandfonline.com Spectroscopic and magnetic studies have revealed the geometries of these complexes, indicating octahedral structures for Cr(III), Mn(II), and Fe(II), square planar for Co(II), Ni(II), and Cu(II), and tetrahedral for Zn(II) and Cd(II). tandfonline.com

Furthermore, cyclam (1,4,8,11-tetraazacyclotetradecane) derivatives featuring methylphosphonic acid arms are synthesized via the Mannich reaction. capes.gov.br These ligands show high basicity and form stable complexes, with their structure stabilized by strong intramolecular hydrogen bonds between the phosphonate (B1237965) oxygen atoms and protonated nitrogen atoms. capes.gov.br The substitution of acetate (B1210297) arms with methylphosphonic acid arms in DOTA-like ligands has been shown to increase the rate of complexation with Cu(II) ions. rsc.org

Table 2: Geometries of Metal Complexes with Mannich Base Ligands Derived from Phosphinic Acid

Metal IonLigand TypeDeduced GeometrySource
Cr(III)Bis(thiosemicarbazide methyl) phosphinic acidOctahedral tandfonline.com
Mn(II)Bis(1-phenylsemicarbazide methyl) phosphinic acidOctahedral tandfonline.com
Fe(II)Bis(thiosemicarbazide methyl) phosphinic acidOctahedral tandfonline.com
Co(II)Bis(thiosemicarbazide/1-phenylsemicarbazide methyl) phosphinic acidSquare Planar tandfonline.com
Ni(II)Bis(thiosemicarbazide/1-phenylsemicarbazide methyl) phosphinic acidSquare Planar tandfonline.com
Cu(II)Bis(thiosemicarbazide/1-phenylsemicarbazide methyl) phosphinic acidSquare Planar tandfonline.com
Zn(II)Bis(thiosemicarbazide/1-phenylsemicarbazide methyl) phosphinic acidTetrahedral tandfonline.com
Cd(II)Bis(thiosemicarbazide/1-phenylsemicarbazide methyl) phosphinic acidTetrahedral tandfonline.com

Environmental Fate and Degradation Mechanisms of Methylphosphinic Acid

Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For methylphosphinic acid, the primary abiotic pathways are hydrolysis and photolytic degradation.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the context of this compound, this process is notably slow under typical environmental conditions. Control experiments have indicated that in the absence of ultraviolet (UV) exposure, the hydrolysis of this compound in solution at approximately 40°C is almost nonexistent nih.gov. While the rate of hydrolysis for phosphonates and phosphinates can generally be influenced by factors such as pH and the presence of various ions, specific kinetic data for this compound remains limited nih.gov.

The pH of an aqueous solution can be a critical factor in the hydrolysis of organophosphorus compounds, as it dictates the ionic species present nih.gov. For some related compounds, such as 2-chloroethylphosphonic acid, hydrolysis is appreciable only at alkaline pH levels ranging from 6 to 9 nih.gov. However, for this compound itself, significant hydrolysis does not occur without an energy source like UV radiation nih.gov. The stability of the carbon-phosphorus (C-P) bond in this compound contributes to its resistance to simple hydrolysis across different pH ranges.

The ionic strength and the specific types of ions present in the medium can influence the hydrolysis rate of phosphonates nih.gov. For certain classes of organophosphonates, like aminopolyphosphonates, the presence of transition metal ions such as Mn(II), Fe(II), and Fe(III) can catalyze degradation processes nih.gov. These ions can form complexes that are more susceptible to degradation pathways nih.gov. However, specific research detailing the catalytic or inhibitory effects of various ionic species on the hydrolysis rate of this compound is not extensively documented.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. This process is a significant abiotic degradation pathway for this compound, particularly under UV irradiation, which provides the energy to cleave the stable C-P bond nih.gov.

Exposure to UV radiation significantly accelerates the degradation of this compound in aqueous solutions. Studies have shown that approximately 90% of this compound can be degraded within 68 hours of UV treatment nih.gov. The degradation process follows first-order kinetics, and the rate is influenced by the pH of the solution. The degradation is more extensive and proceeds more rapidly under alkaline conditions compared to acidic conditions nih.govrsc.orgresearchgate.net.

The photolysis rate constants have been determined at different pH values, highlighting the pH dependency of the photo-oxidation process nih.gov.

Photolysis Rate Constants of this compound under UV Irradiation

pHPhotolysis Rate Constant (k, h⁻¹)
30.037
80.054

Reactive Oxygen Species (ROS) play a crucial role in the photo-oxidation of this compound nih.gov. The degradation mechanism involves the UV-induced formation of free radicals. These radicals react with oxygen to produce peroxy radicals, which can then be converted to hydrogen peroxide and subsequently decompose into highly reactive hydroxyl radicals (˙OH) nih.gov.

Experiments using ROS-quenching compounds, such as 2-propanol and sodium azide, have confirmed the central role of these reactive species. The addition of these scavengers leads to a significant decrease in the photolysis rate nih.gov. The hydroxyl radical has been identified as the primary species responsible for the cleavage of the C-P bond nih.govrsc.org. It is estimated that the hydroxyl radical contributes to over 90% of the degradation at both acidic and alkaline pH levels nih.gov. Other ROS, such as singlet oxygen (¹O₂) and superoxide radicals (O₂˙⁻), are not considered significant contributors to the C-P bond cleavage in this process nih.govrsc.org. The attack by the hydroxyl radical on the this compound molecule is the key step leading to its decomposition into orthophosphate nih.gov.

Contribution of Hydroxyl Radical (˙OH) to this compound Photodegradation

pHContribution of ˙OH Radical (%)
392.86
896.61

Photolytic Degradation Processes

Mechanistic Models of Photolysis

Direct mechanistic models for the photolysis of this compound are not extensively detailed in the available scientific literature. However, the photolytic degradation of the closely related compound, methylphosphonic acid (MPA), provides a well-studied model that offers significant insights into the potential pathways for C-P bond cleavage in simple organophosphorus compounds under ultraviolet (UV) irradiation.

Studies on methylphosphonic acid reveal that its photodegradation is initiated by the absorption of UV energy, elevating the molecule to an excited state. nih.gov This energy can then be transferred to dissolved oxygen, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anion radicals (O₂•⁻). The superoxide radicals can subsequently lead to the formation of hydrogen peroxide (H₂O₂) and, ultimately, highly reactive hydroxyl radicals (•OH). nih.gov

The central step in the degradation is the cleavage of the carbon-phosphorus (C-P) bond, which has been shown to be primarily mediated by the hydroxyl radical (•OH). nih.govrsc.orgresearchgate.net Density functional theory (DFT) calculations for methylphosphonic acid suggest two possible pathways for •OH attack:

Attack at the phosphoryl group: This is favored under acidic conditions. nih.gov

Attack at the methyl group: This pathway is favored under alkaline conditions and has a lower potential energy barrier, suggesting that degradation is more spontaneous at higher pH levels. nih.gov

Experimental data supports this pH dependence, showing that the degradation of methylphosphonic acid is more extensive and rapid in alkaline solutions. nih.govrsc.org The final degradation products identified from the photolysis of methylphosphonic acid are phosphoric acid and methanol (B129727), with the methanol being further oxidized to formic acid. nih.gov This process represents an important abiotic degradation route for simple phosphonates in aquatic environments. nih.gov

Advanced Oxidation Processes (AOPs) for this compound and Analogs

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize a wide range of organic contaminants.

UV/Hydrogen Peroxide Systems

The combination of ultraviolet (UV) irradiation and hydrogen peroxide (H₂O₂) is an effective AOP for the degradation of organophosphorus compounds. While specific studies on this compound are limited, research on analogs like aminotris(methylphosphonic acid) (ATMP) demonstrates the efficacy of this system. mdpi.com

In the UV/H₂O₂ process, the photolysis of hydrogen peroxide by UV light generates hydroxyl radicals (Equation 1), which are the primary oxidants responsible for degrading the target compound. mdpi.comnih.gov

Equation 1: H₂O₂ + hv → 2 •OH

Studies on ATMP show that the degradation efficiency of the combined UV/H₂O₂ system is significantly higher than that of UV irradiation or H₂O₂ treatment alone. For instance, within 60 minutes, the UV/H₂O₂ process achieved a 77.53% transformation of ATMP to orthophosphate, whereas the individual processes resulted in less than 2% conversion. mdpi.com This synergistic effect underscores the critical role of photolytically generated •OH radicals in the oxidation of the stable C-P bonds in phosphonates. mdpi.com

Generation and Role of Hydroxyl Radicals (•OH)

Hydroxyl radicals are extremely powerful oxidizing agents with a high redox potential, allowing them to react rapidly and non-selectively with most organic molecules. mdpi.comhydrogenlink.com Their transient nature, with a half-life of approximately 10⁻⁹ seconds, means they must be generated in-situ to be effective. wikipedia.org

In the context of organophosphorus compound degradation, the primary role of the •OH radical is to initiate the oxidation process, typically by abstracting a hydrogen atom or adding to an unsaturated bond. wikipedia.org In the degradation of methylphosphonic acid, for example, •OH radicals are responsible for the cleavage of the C-P bond. nih.gov Similarly, in the degradation of the analog ATMP, hydroxyl radicals were identified as the primary intermediate oxidant. mdpi.com

The reaction rate of hydroxyl radicals with organophosphorus compounds can be quite high. For instance, the rate constants for the reaction of •OH with dimethyl methylphosphonate (B1257008) (DMMP) and diethyl methylphosphonate (DEMP) have been determined to be (2 ± 1) × 10⁸ M⁻¹ s⁻¹ and (6 ± 1) × 10⁸ M⁻¹ s⁻¹, respectively. researchgate.net This high reactivity enables the breakdown of these otherwise persistent compounds into simpler, less harmful substances like orthophosphate. mdpi.com

Factors Influencing Oxidation Efficiency (e.g., pH, metal ions, humic acid)

The efficiency of AOPs for the degradation of organophosphorus compounds is influenced by several water quality parameters. Research on the degradation of the analog aminotris(methylphosphonic acid) (ATMP) provides a clear illustration of these effects. mdpi.com

pH: The pH of the solution can significantly impact degradation rates. For ATMP, the degradation rate was observed to increase as the pH rose from 4.0 to 9.5. This is often attributed to the speciation of the target compound and the stability and reactivity of the hydroxyl radicals. mdpi.com Studies on methylphosphonic acid also show more effective degradation under alkaline conditions. nih.gov

Presence of Ions and Humic Acid: Various dissolved substances can affect oxidation efficiency by scavenging •OH radicals or interacting with the target compound.

The table below summarizes the effects of various ions and humic acid on the conversion of ATMP to orthophosphate in a UV/H₂O₂ system.

SubstanceEffect on DegradationMechanism/Reason
Chloride (Cl⁻)InhibitoryScavenges •OH radicals to form less reactive radical species.
Sulfate (SO₄²⁻)InhibitoryScavenges •OH radicals.
Nitrate (NO₃⁻)InhibitoryScavenges •OH radicals.
Calcium (Ca²⁺)AcceleratingMay form complexes that are more susceptible to oxidation.
Zinc (Zn²⁺)AcceleratingMay form complexes that are more susceptible to oxidation.
Magnesium (Mg²⁺)DeceleratingMechanism not fully elucidated, may involve complexation that hinders oxidation.
Humic AcidInhibitoryActs as a significant scavenger of •OH radicals and can absorb UV light.

Data sourced from studies on the analog aminotris(methylphosphonic acid) (ATMP). mdpi.com

Oxidation with Ozone

Ozone (O₃) is a powerful oxidant used in water treatment for disinfection and the degradation of organic pollutants. mdpi.com It can react with organic compounds through two primary mechanisms:

Direct Oxidation: Molecular ozone can selectively react with electron-rich moieties in organic molecules, such as double bonds, aromatic rings, and certain functional groups. mdpi.com

Indirect Oxidation: Ozone can decompose in water, particularly at higher pH, to form hydroxyl radicals (•OH), which then act as non-selective oxidants. This indirect pathway is a form of AOP. mdpi.com

Specific kinetic data and degradation pathways for the reaction of ozone with this compound are not well-documented in the reviewed literature. However, the reactivity of ozone with organic compounds is highly dependent on their chemical structure. researchgate.net While some highly oxidized phosphorus compounds like phosphoric acid are non-reactive with ozone, the organic methyl group attached to the phosphorus in this compound could potentially be a site for oxidative attack. oxidationtech.com Given that ozone and the hydroxyl radicals it generates can oxidize a vast array of organic compounds, it is plausible that ozonation would be an effective treatment for the degradation of this compound, though experimental verification is required. mdpi.com

Biotic Degradation Pathways

Information regarding the specific microbial degradation pathways for this compound is scarce. However, extensive research on the biodegradation of the related class of compounds, phosphonates, provides a framework for understanding how microorganisms might metabolize organophosphorus compounds with a C-P bond. nih.govnih.gov

Bacteria have evolved several enzymatic pathways to cleave the highly stable C-P bond in phosphonates, primarily to acquire phosphorus in phosphate-limited environments. nih.govmdpi.com The most studied of these is the C-P lyase pathway . This is a complex, multi-enzyme system that can act on a broad range of phosphonates, including methylphosphonic acid. mdpi.com The C-P lyase pathway is a radical-based mechanism that ultimately cleaves the C-P bond to yield a hydrocarbon (e.g., methane (B114726) from methylphosphonic acid) and inorganic phosphate (B84403), which the cell can then assimilate. mdpi.com

Other known microbial degradation strategies for phosphonates include:

Oxidative Pathways: Some bacteria utilize oxidative mechanisms to cleave the C-P bond. mdpi.com

Hydrolytic Pathways: Certain phosphonates, particularly those with specific functional groups adjacent to the C-P bond, can be degraded via hydrolysis. mdpi.com

While these pathways have been identified for phosphonates, it is crucial to note that this compound belongs to the phosphinate class of compounds. The applicability of these enzymatic systems to phosphinates has not been definitively established. The presence of a P-H bond in addition to the P-C bond in this compound makes it structurally distinct from phosphonates, which could influence its recognition and processing by microbial enzymes. Therefore, while it is possible that microorganisms possess enzymes capable of degrading this compound, the specific pathways remain an area for further investigation.

Microbial Catabolism of this compound

This compound, a simple organophosphonate, serves as a vital phosphorus source for various microorganisms, particularly in nutrient-deprived environments like marine ecosystems. nih.govnih.gov Microbes have evolved sophisticated biochemical pathways to cleave the highly stable carbon-phosphorus (C-P) bond, a characteristic feature of phosphonates that renders them resistant to simple hydrolysis. msu.runih.gov The microbial breakdown of this compound is primarily accomplished through two distinct routes: the C-P lyase pathway and oxidative degradation pathways. nih.govmsu.ru

The Carbon-Phosphorus (C-P) lyase pathway is a well-documented, multi-enzyme system that enables certain bacteria to utilize a wide range of phosphonates, including this compound, as a source of inorganic phosphate (Pi). nih.govnih.gov This pathway is particularly significant as it directly cleaves the C-P bond to release the phosphorus atom for cellular use. msu.ru The genetic basis for this pathway is typically found in the phn operon, which encodes a series of proteins responsible for the transport of phosphonates into the cell and the subsequent catalytic cleavage. nih.govnih.gov In organisms like Escherichia coli, the phn operon is extensive, comprising 14 genes (phnC to phnP) that collectively manage the uptake and degradation process. nih.govnih.gov

The core of the C-P lyase pathway is a large, membrane-associated enzyme complex. msu.ru While the complete mechanism remains an area of active research, it is understood to involve several protein components encoded by the phn operon. At least seven of these gene products, PhnG through PhnM, are believed to constitute the catalytic core of the C-P lyase complex. msu.ruresearchgate.net

The process begins with the binding of this compound to the enzyme complex. A proposed mechanism involves the activation of the substrate, leading to the formation of an intermediate, α-D-ribose-1-methylphosphonate-5-triphosphate. smpdb.ca This is followed by the key C-P bond cleavage step, catalyzed by the C-P lyase, which results in the formation of methane and 5-phospho-α-D-ribose 1,2-cyclic phosphate. smpdb.ca Subsequent enzymatic steps hydrolyze this cyclic compound to ultimately yield α-D-ribose 1,5-bisphosphate and release inorganic phosphate for the cell. smpdb.ca

Protein ComponentEncoded by GeneProposed Function in C-P Lyase Pathway
Transporter SystemphnC, phnD, phnEBinds and transports alkylphosphonates across the cell membrane.
Catalytic CorephnG, phnH, phnI, phnJ, phnK, phnL, phnMForms the multi-enzyme C-P lyase complex responsible for C-P bond cleavage.
Accessory ProteinsphnN, phnPMay have regulatory or supporting roles; PhnN may possess ATPase activity.

A defining characteristic of the C-P lyase pathway's action on this compound is the production of methane as a byproduct. nih.govmsu.ru The cleavage of the carbon-phosphorus bond in this compound releases the methyl group, which is subsequently converted to methane. nih.govsmpdb.ca This process is a significant source of biogenic methane in aerobic, phosphorus-starved aquatic environments, such as the surface waters of oceans and lakes. core.ac.ukiu.eduresearchgate.net

The discovery that aerobic microbes produce methane via this pathway helped to resolve the "ocean methane paradox"—the observation of methane supersaturation in oxygen-rich surface waters, where strictly anaerobic methanogens cannot survive. core.ac.ukillinois.edu Studies have demonstrated that both marine and freshwater bacteria, when faced with phosphate limitation, can express the phn genes and catabolize naturally occurring methylphosphonates, releasing methane into the environment. iu.edunih.gov The amount of methane produced is directly linked to the metabolism of this compound and is repressed when sufficient inorganic phosphate is available. nih.gov

More recently, an alternative microbial strategy for this compound catabolism has been identified that does not rely on C-P lyase and does not produce methane. nih.gov This oxidative pathway represents a new metabolic fate for this compound and has been described in marine bacteria such as Gimesia maris, which can utilize this compound as a phosphorus source despite lacking the phn operon. nih.govresearchgate.net

This oxidative pathway is catalyzed by a pair of non-heme Fe(II)-dependent oxygenases. nih.govresearchgate.net These enzymes are part of a large superfamily known for their ability to catalyze a wide array of oxidative transformations by activating molecular oxygen. nih.govmdpi.commdpi.com In Gimesia maris, the key enzymes are designated GmPhnY* and GmPhnZ1. nih.gov

These enzymes work sequentially to break down this compound. The first enzyme, GmPhnY*, initiates the process by hydroxylating the methyl group of this compound. nih.gov The second enzyme, GmPhnZ1, then acts on the resulting intermediate to cleave the C-P bond, ultimately releasing formate and inorganic phosphate. nih.govresearchgate.net This two-step enzymatic process provides an entirely different mechanism for C-P bond scission compared to the C-P lyase system. nih.gov

EnzymeTypeFunction
GmPhnY*Non-Heme Fe(II)-Dependent OxygenaseCatalyzes the hydroxylation of this compound to form hydroxymethylphosphonic acid.
GmPhnZ1Non-Heme Fe(II)-Dependent OxygenaseCatalyzes the oxidative cleavage of the C-P bond in hydroxymethylphosphonic acid, producing formic acid and inorganic phosphate.

A key step in this oxidative pathway is the formation of a hydroxymethylphosphonic acid intermediate. nih.govresearchgate.net The enzyme GmPhnY* specifically converts this compound into hydroxymethylphosphonic acid. nih.gov This initial hydroxylation is crucial as it prepares the molecule for the subsequent C-P bond cleavage.

The intermediate, hydroxymethylphosphonic acid, is then recognized as the substrate by the second enzyme, GmPhnZ1. nih.gov GmPhnZ1 oxidizes this intermediate, leading to the cleavage of the C-P bond and the formation of formic acid and inorganic phosphate, which can be assimilated by the cell. nih.govresearchgate.net This stepwise oxidation, proceeding through a hydroxylated intermediate, distinguishes this pathway from the direct C-P bond scission catalyzed by the C-P lyase complex. nih.gov

Oxidative Degradation Pathways
Production of Formic Acid and Orthophosphate

The microbial degradation of this compound can proceed through an oxidative pathway, resulting in the formation of formic acid and inorganic phosphate (orthophosphate). Research has identified a specific enzymatic pathway in certain marine bacteria, such as Gimesia maris DSM8797, that facilitates this transformation. This pathway involves a two-step enzymatic process.

Initially, the enzyme GmPhnY*, a non-heme Fe(II) dependent oxygenase, hydroxylates this compound to produce hydroxymethylphosphonic acid. Subsequently, a second enzyme, GmPhnZ1, oxidizes hydroxymethylphosphonic acid. This oxidation step cleaves the carbon-phosphorus (C-P) bond, yielding formic acid and orthophosphate as the final products. This oxidative pathway represents a significant mechanism for the breakdown of this compound in marine environments, converting it into bioavailable phosphorus and a simple organic acid.

Substrate Specificities of Degrading Enzymes

The enzymes involved in the oxidative degradation of this compound exhibit notable substrate specificity. The key enzymes identified in this pathway, GmPhnY* and GmPhnZ1 from Gimesia maris DSM8797, have been characterized to understand their range of activity.

In vitro studies have demonstrated that GmPhnY* specifically acts on this compound to initiate the degradation process. A crucial aspect of its specificity is its inability to act on other common phosphonates, such as 2-aminoethylphosphonic acid. This indicates that the enzymatic activity is targeted towards the methyl-substituted phosphonate (B1237965). The subsequent enzyme in the pathway, GmPhnZ1, is specific for the product of the first reaction, hydroxymethylphosphonic acid.

This high degree of substrate specificity ensures that the degradation pathway is specific to this compound and closely related compounds, preventing the enzymes from acting on a broader range of organophosphorus molecules present in the environment.

Interactive Data Table: Substrate Specificity of this compound Degrading Enzymes
EnzymeSubstrateActivity
GmPhnYThis compoundActive
GmPhnY2-Aminoethylphosphonic AcidInactive
GmPhnZ1Hydroxymethylphosphonic AcidActive

Environmental Partitioning and Mobility in Soil and Water Systems

The environmental behavior of this compound is influenced by its interactions with soil and its solubility in water. As a polar and water-soluble compound, this compound is expected to be mobile in aqueous environments. Its partitioning between soil and water is a critical factor in determining its potential for leaching into groundwater or transport in surface waters.

The mobility of phosphonates in soil is influenced by sorption processes, which are dependent on soil composition, particularly the content of clay minerals and metal oxides (e.g., iron and aluminum oxides), as well as the soil's pH. Generally, phosphonates can adsorb to soil particles, which can retard their movement. However, the extent of this sorption for this compound is not as strong as for some other organophosphorus compounds.

Studies on the structurally similar compound aminomethylphosphonic acid (AMPA), a degradation product of glyphosate (B1671968), provide insights into the potential mobility of this compound. Research has shown that AMPA can leach through certain soil types, particularly loamy soils with macropore flow, and has been detected in tile-drainage water. nih.gov This suggests that under certain conditions, this compound may also exhibit mobility in the soil profile and have the potential to reach aquatic systems. The extent of leaching is highly dependent on factors such as soil structure, rainfall intensity, and agricultural practices. nih.gov In sandy soils with strong sorption capacity and a lack of macropores, the leaching of similar compounds has been observed to be limited. nih.gov

Bioremediation Strategies Involving this compound Degradation

The microbial degradation pathways for this compound present opportunities for bioremediation of contaminated sites. Bioremediation strategies can leverage the metabolic capabilities of naturally occurring or engineered microorganisms to break down this compound into less harmful substances. The utilization of phosphonate-degrading bacteria is a promising approach for the cleanup of environments contaminated with phosphonates. nih.gov

Microorganisms capable of cleaving the stable carbon-phosphorus (C-P) bond in phosphonates are ubiquitous in the environment and can be isolated and enriched for bioremediation purposes. nih.gov These bacteria can utilize phosphonates as a source of phosphorus for growth, particularly in phosphorus-limited environments. The enzymes involved in these degradation pathways, such as those in the oxidative pathway that produces formic acid and orthophosphate, are key to the effectiveness of these bioremediation strategies.

The application of bioremediation for phosphonate-contaminated industrial wastewater is an area of active research. Strategies may involve the use of bioreactors containing immobilized phosphonate-degrading bacteria or the direct application of microbial cultures to contaminated soil or water. The efficiency of these strategies depends on various environmental factors, including pH, temperature, and the presence of other nutrients and potential inhibitors. For industrial wastewater, which may contain high concentrations of phosphonates and other chemicals, a pre-treatment step may be necessary to optimize conditions for microbial activity.

Interactive Data Table: Bioremediation Approaches for Phosphonate Contamination
Bioremediation StrategyKey Microorganisms/EnzymesTarget EnvironmentKey Considerations
BioaugmentationPhosphonate-utilizing bacteria (e.g., Pseudomonas, Burkholderia)Contaminated soil and waterIntroduction of non-native organisms, competition with indigenous microbes
BiostimulationIndigenous phosphonate-degrading microorganismsContaminated soil and waterAddition of nutrients to enhance microbial activity, optimization of environmental conditions (pH, temperature)
BioreactorsImmobilized phosphonate-degrading bacteriaIndustrial wastewaterControl of process parameters, potential for continuous treatment
Enzymatic RemediationIsolated C-P lyases or other phosphonate-degrading enzymesContaminated waterEnzyme stability and cost, requirement for specific reaction conditions

Biological and Microbiological Research Aspects of Methylphosphinic Acid

Biosynthesis of Methylphosphonic Acid in Microorganisms

The production of methylphosphonic acid is a significant biochemical capability discovered in various marine microbes, providing a biological source for this compound in the environment.

The biosynthesis of methylphosphonic acid has been notably identified in the marine archaeon Nitrosopumilus maritimus, a member of the globally abundant Thaumarchaeota. nih.govcore.ac.uk The pathway begins with the central metabolite phosphoenolpyruvate (B93156) (PEP). core.ac.uknih.gov In many phosphonate (B1237965) biosynthetic pathways, the initial step is the intramolecular rearrangement of PEP to form phosphonopyruvate, catalyzed by the enzyme phosphoenolpyruvate mutase. core.ac.uk Subsequent enzymatic steps lead to the formation of 2-hydroxyethylphosphonate (2-HEP), a key intermediate. nih.gov The final step is the conversion of 2-HEP to methylphosphonic acid. nih.govacs.org Research suggests that N. maritimus produces methylphosphonate (B1257008) esters that are likely incorporated into cell-associated structures, such as exopolysaccharides. core.ac.uk The widespread presence of the key genes for this pathway in marine metagenomic datasets indicates that methylphosphonate biosynthesis is a common trait among marine microbes. nih.gov

The critical final step in the biosynthesis of methylphosphonic acid is catalyzed by Methylphosphonate Synthase (MpnS) . nih.govnih.gov MpnS is a non-heme iron-dependent oxygenase that facilitates the conversion of 2-hydroxyethylphosphonate (2-HEP) into methylphosphonate and carbon dioxide. nih.govacs.org The enzyme utilizes molecular oxygen to cleave the C-C bond in 2-HEP. nih.govacs.org Mechanistic studies have shown that the reaction involves the stereospecific abstraction of a hydrogen atom from the substrate. nih.govacs.org MpnS is related to another enzyme, 2-hydroxyethylphosphonate dioxygenase (HEPD), but possesses unique structural features, including a distinct 2-histidine-1-glutamine iron-coordinating triad, which directs the reaction towards methylphosphonate production rather than hydroxymethylphosphonate. nih.gov

Table 1: Key Enzymes in Methylphosphonic Acid Biosynthesis

Enzyme Abbreviation Substrate Product Function
Phosphoenolpyruvate mutase Ppm Phosphoenolpyruvate (PEP) Phosphonopyruvate Catalyzes the initial C-P bond formation in many phosphonate pathways.

Role of Methylphosphonic Acid in Microbial Phosphate (B84403) Acquisition

In vast, nutrient-limited regions of the ocean, microorganisms must adapt to survive. Methylphosphonic acid serves as a crucial alternative nutrient source when preferred forms of phosphorus are scarce.

Inorganic phosphate is an essential nutrient for all life, but its concentration is extremely low in many marine environments, limiting microbial growth. nih.govau.dk In response to this phosphate deprivation, many marine bacteria have evolved pathways to utilize the phosphorus locked within organophosphorus compounds, including phosphonates like methylphosphonic acid. nih.gov The genes responsible for the breakdown of methylphosphonic acid, such as the carbon-phosphorus lyase system, are often upregulated under conditions of phosphate starvation. This allows microbes to access the significant pool of dissolved organic phosphorus, of which phosphonates can be a major component. nih.gov

Microbes possess specific enzymatic machinery to cleave the robust C-P bond of methylphosphonic acid, thereby liberating inorganic phosphate that can be assimilated for cellular needs. nih.govnih.gov The most well-studied pathway for this is the carbon-phosphorus (C-P) lyase pathway. This multi-protein enzyme complex breaks down methylphosphonic acid to release phosphate and, as a byproduct, methane (B114726). nih.govnih.gov

Recently, an alternative, oxidative pathway for methylphosphonic acid catabolism has been described in the marine bacterium Gimesia maris. nih.gov This pathway does not produce methane. Instead, it involves a two-step enzymatic process:

The enzyme GmPhnY* converts methylphosphonic acid to hydroxymethylphosphonic acid. nih.gov

The enzyme GmPhnZ1 then oxidizes hydroxymethylphosphonic acid to produce formic acid and inorganic phosphate. nih.gov

This discovery reveals that microbes have evolved multiple strategies to utilize methylphosphonic acid as a vital phosphorus resource. nih.gov

Table 2: Microbial Catabolic Pathways for Methylphosphonic Acid

Pathway Key Enzyme System Byproducts Organism Example
C-P Lyase Pathway Carbon-Phosphorus Lyase Methane Various marine bacteria

Biogeochemical Cycling Implications

The microbial synthesis and degradation of methylphosphonic acid are not just important for the survival of individual organisms; they are key processes in the global biogeochemical cycles of phosphorus and carbon. The metabolism of methylphosphonic acid provides a direct and previously unrecognized link between the marine phosphorus cycle and the global methane budget. nih.govus-ocb.org

A long-standing puzzle in oceanography is the "marine methane paradox," which refers to the supersaturation of methane in the oxygen-rich surface waters of the open ocean. us-ocb.orgresearchgate.net Methane was thought to be produced exclusively by archaea in strictly anaerobic (oxygen-free) environments. The discovery that aerobic marine microbes produce methane as a byproduct of cleaving methylphosphonic acid to acquire phosphorus provides a compelling explanation for this paradox. nih.govus-ocb.orgnih.gov The cycle of microbial biosynthesis of methylphosphonic acid, followed by its catabolism by phosphate-starved microbes, constitutes a significant biological source of methane in the aerobic ocean, potentially accounting for a substantial portion of the global methane flux from the oceans to the atmosphere. core.ac.ukus-ocb.org

Link to Methane Production in Marine Environments

A significant body of research has established a direct link between methylphosphinic acid and the production of methane in oxygenated surface waters of the ocean, a phenomenon termed the "marine methane paradox." core.ac.ukus-ocb.orgsciencedaily.com This paradox refers to the supersaturation of methane in aerobic marine environments, despite the fact that methanogenesis is typically a strictly anaerobic process. core.ac.uk The catabolism of this compound by marine microbes has been identified as a key source of this aerobically produced methane. core.ac.uk

The process is driven by phosphorus-starved microbes that utilize this compound as an alternative source of phosphorus. nih.govnih.gov These microorganisms possess the carbon-phosphorus (C-P) lyase enzyme system, which cleaves the stable C-P bond in this compound, releasing methane as a byproduct. core.ac.ukus-ocb.org The genes for C-P lyase are abundant in marine microbes, indicating a widespread potential for this metabolic pathway. core.ac.uk

Key microorganisms implicated in this cycle include the marine archaeon Nitrosopumilus maritimus, which has been shown to encode a pathway for methylphosphonate biosynthesis. core.ac.uk This suggests that the production and subsequent degradation of this compound are integral parts of the microbial loop in marine ecosystems. The amount of methane produced in these aerobic environments is substantial, potentially accounting for up to 4% of the global methane budget. core.ac.uk Studies have shown that the daily cycling of a small fraction of the dissolved organic matter polysaccharide pool containing methylphosphonate esters is sufficient to support the measured fluxes of marine methane to the atmosphere. us-ocb.org

Ramifications for Global Carbon and Phosphorus Cycles

The microbial cycling of this compound has profound ramifications for both the global carbon and phosphorus cycles. Methane is a potent greenhouse gas, and its production from this compound in the vast expanses of the aerobic ocean represents a significant, previously unaccounted for, source in global climate models. core.ac.ukresearchgate.net The ocean-to-atmosphere flux of this methane contributes to the planet's radiative forcing. us-ocb.orgsciencedaily.com

From the perspective of the phosphorus cycle, phosphonates, including this compound, constitute a significant fraction of the marine dissolved organic phosphorus (DOP) pool. core.ac.ukhawaii.edu In the nutrient-limited regions of the open ocean, the ability of microbes to access the phosphorus locked within the C-P bond of this compound is a crucial survival strategy. nih.govhawaii.edu The liberation of phosphorus from this compound can sustain a substantial portion of primary production in these oligotrophic environments. repec.org One study estimated that phosphorus liberated from phosphonate utilization could sustain a median of 11% of the measured surface carbon fixation at their study site in the oligotrophic ocean. repec.org This highlights the ecological importance of phosphonates in linking the carbon and phosphorus cycles and supporting marine productivity. repec.org The synthesis and degradation of this compound are, therefore, key processes in the marine phosphorus redox cycle, influencing the bioavailability of this essential nutrient and, consequently, the ocean's capacity to fix carbon. hawaii.edunih.gov

Environmental Ecotoxicological Studies in Non-Human Organisms

The environmental fate and effects of this compound and its derivatives are of increasing interest. This section reviews studies on its acute toxicity to aquatic life, its potential for bioaccumulation, and its interactions with microbial communities.

Acute Toxicity to Aquatic Organisms (e.g., fish eggs and fry)

Direct ecotoxicological data for this compound on fish early life stages is limited. However, studies on closely related compounds provide valuable insights. A key study investigated the acute toxicity of isopropyl methylphosphonic acid (IMPA), a structural analog and a breakdown product of the nerve agent sarin (B92409), on the eggs and fry of the golden shiner (Notemigonus crysoleucas) and the channel catfish (Ictalurus punctatus). tandfonline.comresearchgate.net

SpeciesLife StageEndpointValue (mg/L of IMPA)Exposure Duration
Golden Shiner (Notemigonus crysoleucas)EggsLC5066.672 hours (hatch)
Golden Shiner (Notemigonus crysoleucas)Fry (15-dph)96-h LC5093.996 hours
Channel Catfish (Ictalurus punctatus)EggsLC50167.5168 hours (hatch)
Channel Catfish (Ictalurus punctatus)Fry (15-dph)96-h LC50144.196 hours

Data derived from studies on isopropyl methylphosphonic acid (IMPA), a close analog of this compound. tandfonline.comresearchgate.net

Bioaccumulation Potential in Non-Human Organisms

Research into the bioaccumulation of this compound itself is scarce. However, studies on its derivatives, such as pinacolyl methylphosphonic acid (PMPA), a degradation product of the nerve agent soman (B1219632), indicate a potential for accumulation in aquatic organisms. A study on zebrafish (Danio rerio) exposed to soman in the water demonstrated that PMPA bioaccumulated in various tissues. nih.gov

After a one-week exposure to soman, PMPA was detected throughout the zebrafish, with the highest concentrations found in the intestine and liver. nih.gov The concentration of PMPA in the whole zebrafish was found to be dose-dependent. This study was the first to report that a hydrolyzate of a G-series chemical nerve agent could accumulate in an organism, suggesting that while PMPA may be less acutely toxic than its parent compound, its tendency to bioaccumulate could pose an environmental risk over the long term. nih.gov

OrganismCompoundExposure DetailsTissueConcentration (ng/g)
Zebrafish (Danio rerio)PMPA0.1 µg/L Soman for 1 weekWhole Body1.21
Zebrafish (Danio rerio)PMPA0.1 µg/L Soman for 1 weekMuscle1.03
Zebrafish (Danio rerio)PMPA0.1 µg/L Soman for 1 weekLiver3.98
Zebrafish (Danio rerio)PMPA0.1 µg/L Soman for 1 weekGonad2.50
Zebrafish (Danio rerio)PMPA0.1 µg/L Soman for 1 weekIntestine5.69
Zebrafish (Danio rerio)PMPA0.1 µg/L Soman for 1 weekBrain2.41
Zebrafish (Danio rerio)PMPA0.5 µg/L Soman for 1 weekWhole Body12.52

Bioaccumulation of pinacolyl methylphosphonic acid (PMPA) in zebrafish tissues following exposure to the parent compound soman. nih.gov

Effects on Microbial Consortia and Biotransformation

Microbial consortia play a critical role in the biotransformation of chemical compounds in the environment. While the C-P lyase pathway is a well-documented route for this compound catabolism, it is not the only one. nih.gov Research has identified an alternative, oxidative pathway for the microbial utilization of this compound as a phosphate source that does not produce methane. nih.gov

In the bacterium Gimesia maris, an enzymatic pathway has been described that converts this compound to hydroxymethylphosphonic acid, which is then further oxidized to produce formic acid and inorganic phosphate. nih.gov This discovery reveals a new metabolic fate for this compound and suggests that different microbial consortia may process the compound in distinct ways, with varying environmental consequences (i.e., with or without methane production). nih.gov

The presence of this compound could potentially influence the structure and function of microbial communities. As a source of phosphorus, it may provide a competitive advantage to microbes that possess the necessary enzymes for its degradation, especially in phosphate-limited environments. nih.gov This could lead to shifts in microbial population dynamics. However, specific studies detailing the effects of this compound on the diversity and composition of microbial consortia are not yet widely available. The degradation of complex organic pollutants is often more efficient when carried out by a microbial consortium rather than a single strain, as different members can perform complementary metabolic steps. mdpi.com This principle likely applies to the complete mineralization of this compound and its associated organic moieties in the environment.

Analytical Methodologies and Spectroscopic Characterization of Methylphosphinic Acid

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate methylphosphinic acid from complex matrices and concentrate it for analysis, thereby enhancing the sensitivity and reliability of detection methods.

Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and purification of this compound from environmental samples such as water and soil. researchgate.net The choice of sorbent material is critical for achieving high recovery rates. Polymeric sorbents are often favored for their high surface area and stability over a wide pH range.

For aqueous samples, a common approach involves passing the acidified sample through an SPE cartridge. The sorbent retains the analyte, which is then eluted with a small volume of an appropriate solvent. This process not only concentrates the analyte but also removes interfering matrix components.

Table 1: Solid-Phase Extraction Sorbents for this compound

Sorbent TypeMatrixEluentKey Advantages
Polymeric (e.g., Oasis HLB)Aqueous, Soil ExtractsMethanol (B129727)High recovery, good for polar compounds
Quaternary Amine Bonded Silica (B1680970)GroundwaterMethanolic trimethylphenylammonium hydroxide (B78521)Effective for polar acidic compounds
Activated Charcoal (with ion-pairing reagent)AqueousMethanolHigh recovery for various alkylphosphonic acids

This table summarizes common sorbent materials used for the solid-phase extraction of this compound and related compounds from environmental samples.

Ultrasound-assisted extraction (UAE) is a technique that utilizes acoustic cavitation to enhance the extraction of analytes from a sample matrix into a solvent. youtube.com For aqueous samples, sonication can facilitate the desorption of this compound from particulate matter and improve its dissolution in the extraction solvent, often deionized water. The primary advantage of UAE is the potential for reduced extraction times and increased efficiency compared to conventional methods. nih.gov The process involves immersing the sample in an ultrasonic bath or using a probe-type sonicator, where the high-frequency sound waves create cavitation bubbles. The collapse of these bubbles generates localized high pressure and temperature, accelerating mass transfer. researchgate.net

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that has properties more suitable for a particular analytical technique, such as increased volatility for gas chromatography or the introduction of a functional group for immunoassay development.

Due to its low volatility, this compound requires derivatization before analysis by GC-MS. Alkylation and silylation are the two most common derivatization techniques employed. researchgate.net

Alkylation: This process involves the replacement of the acidic protons of the phosphinic acid with alkyl groups, typically methyl or ethyl groups, to form more volatile esters. A common alkylating agent is phenyltrimethylammonium hydroxide (PTMAH), which can perform pyrolytic methylation in the hot GC injection port. nih.gov

Silylation: This technique involves the reaction of the acidic protons with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) esters. These derivatives are generally more volatile and thermally stable.

Table 2: Comparison of Alkylation and Silylation for GC-MS Analysis of this compound

Derivatization MethodReagent ExampleDerivative FormedAdvantagesDisadvantages
AlkylationPhenyltrimethylammonium hydroxide (PTMAH)Methyl esterNon-hazardous reagent, efficient methylationRequires high temperature in GC inlet
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) esterForms volatile and stable derivativesReagents can be sensitive to moisture

This table provides a comparative overview of the two primary derivatization strategies used for the GC-MS analysis of this compound.

Immunoassays are highly sensitive and specific analytical methods that rely on the binding of an antibody to its target antigen. For small molecules like this compound, which are not immunogenic on their own, a process of functionalization is required to develop an immunoassay. This involves covalently linking the this compound molecule, or a derivative, to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). researchgate.net This conjugate is then used to immunize an animal to produce antibodies specific to the this compound hapten.

The functionalization step typically involves introducing a spacer arm with a reactive functional group (e.g., a carboxylic acid or an amine) to the this compound structure. ucanr.edunih.gov This spacer arm facilitates the conjugation to the carrier protein without sterically hindering the recognition of the hapten by the antibody. The phosphonic acid group itself can also be a point of attachment to functionalized surfaces for assay development. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures and quantify individual components. Both gas and liquid chromatography are employed for the analysis of this compound.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of polar, non-volatile compounds like this compound. oup.comcdc.gov Various stationary phases can be used, with reversed-phase and mixed-mode columns being common choices. sielc.comsielc.com Detection is often achieved using mass spectrometry (MS), which provides high sensitivity and specificity.

Gas chromatography (GC), as previously mentioned, requires derivatization of this compound to increase its volatility. libretexts.orgdoi.org When coupled with a mass spectrometer (GC-MS), it offers excellent separation efficiency and definitive identification of the analyte based on its mass spectrum. uah.edu A flame photometric detector (FPD) operating in phosphorus-selective mode can also be used for enhanced sensitivity towards phosphorus-containing compounds.

Table 3: Chromatographic Methods for this compound Analysis

TechniqueColumn TypeMobile Phase/Carrier GasDetectorKey Features
HPLCReversed-phase, Mixed-mode (e.g., Primesep SB)Acetonitrile/Water with acid modifierMass Spectrometry (MS)Suitable for polar, non-volatile compounds; high sensitivity and specificity. bohrium.com
GCCapillary column (e.g., CP-FFAP CB)Inert gas (e.g., Helium)Mass Spectrometry (MS), Flame Photometric Detector (FPD)Requires derivatization; high separation efficiency; FPD offers phosphorus selectivity. researchgate.net

This table outlines the key aspects of the primary chromatographic techniques used for the separation and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of this compound; however, due to the compound's high polarity and low volatility, direct analysis is not feasible. acs.org Consequently, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. acs.orgosti.gov

Common derivatization strategies include:

Methylation: This can be achieved using reagents such as diazomethane or trimethylphenylammonium hydroxide. acs.org Another effective agent is trimethyloxonium (B1219515) tetrafluoroborate (B81430), which has been shown to efficiently methylate phosphonic acids, including this compound, even when it is insoluble in the reaction solvent like methylene chloride. osti.gov

Silylation: This process involves converting the acidic protons to silyl ethers, for instance, trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. acs.orgresearchgate.net

Benzylation: This is another approach to increase the volatility of the acid. acs.org

Once derivatized, the compound can be separated on a capillary GC column and detected using a mass spectrometer or a phosphorus-selective detector like a flame photometric detector (FPD). nih.gov For instance, a method for analyzing groundwater involved solid-phase extraction, derivatization with methanolic trimethylphenylammonium hydroxide, and subsequent GC-FPD analysis, achieving detection limits between 3 and 9 µg/L. nih.gov Tandem mass spectrometry (GC-MS/MS) can enhance selectivity by monitoring specific collision-induced dissociation pathways of the derivatized acid. researchgate.net

Table 1: GC-MS Derivatization and Detection Methods for this compound

Derivatization Reagent Analytical Technique Matrix Detection Limit
Methanolic trimethylphenylammonium hydroxide GC-FPD Groundwater 3-9 µg/L nih.gov
Trimethylsilylating agents GC-MS/MS Complex matrices Not specified
Trimethyloxonium tetrafluoroborate GC-MS Various Not specified

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful tool for the analysis of non-volatile and polar compounds like this compound, circumventing the need for derivatization. oup.com This technique is particularly valuable for identifying the degradation products of chemical warfare agents in various samples. oup.com

The separation is typically achieved using reversed-phase chromatography. Specialized columns, such as mixed C8/C18 phases or reversed-phase anion-exchange columns like Primesep SB, are employed to achieve good retention and separation of this polar, acidic compound. researchgate.netsielc.com The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate), with gradient elution being used to optimize the separation. researchgate.netsielc.com Following chromatographic separation, detection is performed by a mass spectrometer, which provides high sensitivity and selectivity. A method using a C8/C18 column reported detection limits below 50 ng/mL for this compound in aqueous solutions. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity compared to single-quadrupole HPLC-MS, making it a preferred method for trace-level analysis of this compound. nih.gov This technique is instrumental in verification analysis related to chemical weapons conventions and for environmental monitoring. nih.govresearchgate.net

Direct analysis of this compound in natural waters by LC-MS/MS has achieved detection limits of 10 ng/mL. researchgate.net To further improve sensitivity, pre-column derivatization can be employed. For example, derivatization with p-bromophenacyl bromide followed by analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry has lowered the detection limit to 200 pg/mL in environmental sample extracts. nih.gov Similarly, the use of a cationic derivatization agent, N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), has been shown to increase identification limits by up to two orders of magnitude for related organophosphorus acids. mdpi.com High-resolution tandem mass spectrometry (LC-HRMS/MS) has also been successfully applied for the determination of this compound in complex soil matrices, with reported detection limits of 1 ng/g. bohrium.comzldm.ru

Table 2: LC-MS/MS Methods for this compound Analysis

Method Matrix Detection Limit
Direct LC-MS/MS Natural Waters 10 ng/mL researchgate.net
HILIC-MS/MS with p-bromophenacyl bromide derivatization Dust and Ground Sample Extracts 200 pg/mL nih.gov
LC-HRMS/MS Soil 1 ng/g bohrium.comzldm.ru

Ion Chromatography (IC)

Ion Chromatography (IC) is a suitable technique for the separation and quantification of ionic species, including this compound. nih.gov This method leverages the principles of ion exchange to separate analytes based on their charge.

For the analysis of this compound in biological samples like serum, a sample preparation step, such as passing the sample through a cation-exchange resin cartridge, is often required to remove interfering substances. nih.gov The chromatographic separation can be performed using an eluent containing a weak organic acid and a buffer, for example, a mixture of phthalic acid and Tris(hydroxymethyl)aminomethane in acetonitrile-water. nih.gov Detection is commonly achieved using a conductivity detector or a UV detector if the analyte or eluent has a suitable chromophore. nih.gov A developed IC method with UV detection at 266 nm reported a detection limit of 40 ng/mL for this compound in serum. nih.gov IC can also be coupled with other detectors, such as inductively coupled plasma mass spectrometry (ICP-MS), for element-specific detection of phosphorus-containing compounds. nih.gov

Spectroscopic and Advanced Characterization Methods

Spectroscopic techniques provide valuable information about the molecular structure and chemical environment of this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive analytical technique that provides detailed structural information about molecules. For this compound, both proton (¹H) and phosphorus-31 (³¹P) NMR are highly informative.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is an exceptionally effective tool for the analysis of phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. nih.govoxinst.com It is widely used for structural elucidation, purity assessment, and quantitative analysis.

A key application of ³¹P-NMR is in the real-time monitoring of chemical reactions. magritek.com This technique allows for the direct observation of the consumption of reactants and the formation of products and intermediates containing phosphorus. For example, ³¹P-NMR has been used to study the hydrolysis of nerve agent simulants, enabling the clear identification and quantification of breakdown products, including related alkyl methylphosphonic acids. rsc.org It has also been employed to investigate the coordination chemistry of this compound with metal ions, such as in its reactions with platinum complexes, where different binding modes could be identified. acs.org

Furthermore, this compound itself can serve as a reliable internal standard for quantitative ³¹P-NMR (qNMR) analysis of other organophosphorus compounds, as demonstrated in the determination of phosphate (B84403) content in beverages. rsc.org The chemical shift of the phosphorus nucleus in this compound is also sensitive to the pH of the solution, which allows it to be used as an in-situ pH indicator in biological and chemical systems. researchgate.net

Multinuclear NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of this compound. By analyzing the interactions of various atomic nuclei with an external magnetic field, detailed structural information can be obtained.

¹H NMR: In proton NMR, the hydrogen atoms in this compound exhibit distinct signals. The protons of the methyl group (CH₃) are coupled to the phosphorus atom, resulting in a characteristic doublet. The proton directly bonded to the phosphorus atom (P-H) also shows a doublet due to coupling with the phosphorus nucleus.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon environment. The methyl carbon in this compound appears as a doublet due to coupling with the phosphorus atom.

³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. huji.ac.il this compound exhibits a specific chemical shift in the ³¹P NMR spectrum, which is influenced by the electronic environment of the phosphorus atom. huji.ac.il The signal is split into a quartet by the adjacent methyl protons and into a doublet by the proton directly attached to phosphorus. Methylphosphonic acid (MPA) has been utilized as an internal standard for the quantitative determination of phosphorus content in substances like carbonated beverages using ³¹P-NMR analysis. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ may be observed, although it can be of low intensity.

The fragmentation pattern is crucial for structural elucidation. Common fragmentation pathways for this compound involve the loss of small neutral molecules or radicals. For instance, the loss of a hydroxyl radical (•OH) or a water molecule (H₂O) from the molecular ion can occur. Cleavage of the C-P bond can lead to the formation of ions corresponding to the methyl group or the phosphinoyl group.

In tandem mass spectrometry (MS/MS) of the deprotonated molecule [M-H]⁻, a prominent fragment ion is often observed at m/z 79, corresponding to the [PO₃]⁻ ion. nih.gov The fragmentation of the protonated molecule [M+H]⁺ can also yield a significant peak at m/z 79. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Key vibrational frequencies include:

P=O stretching: A strong absorption band is typically observed in the region of 1200-1300 cm⁻¹.

P-OH stretching: A broad band associated with the hydroxyl group attached to the phosphorus atom appears in the range of 2500-3300 cm⁻¹.

P-H stretching: A sharp, medium-intensity band for the P-H bond is found around 2300-2400 cm⁻¹.

C-H stretching: Absorption bands for the methyl group's C-H bonds are present in the 2800-3000 cm⁻¹ region.

P-C stretching: The stretching vibration of the phosphorus-carbon bond occurs at lower frequencies, typically in the 650-800 cm⁻¹ range.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique used to study chemical species that have unpaired electrons. Since this compound in its ground state does not have unpaired electrons, it is EPR-silent. However, EPR spectroscopy could be employed to study radical species that may be formed from this compound under specific conditions, such as through reactions with radical initiators or upon exposure to high-energy radiation.

Phosphate Oxygen Isotope Probing for Mechanistic Insight

The analysis of stable oxygen isotope ratios (¹⁸O/¹⁶O) in the phosphate group can provide valuable insights into the reaction mechanisms involving this compound. nih.gov This technique, known as phosphate oxygen isotope probing, is particularly useful for studying enzymatic or chemical transformations. nih.gov

In studies of the photo-degradation of methylphosphonic acid, a related compound, the multi-labeled water isotope probing (MLWIP) approach has been used to investigate the C-P bond cleavage mechanism. nih.govrsc.orgnih.gov By conducting the reaction in water enriched with ¹⁸O, researchers can trace the origin of the oxygen atoms in the resulting inorganic phosphate product. nih.govrsc.orgnih.gov This method has shown that an exogenous oxygen atom is incorporated into the orthophosphate product following the cleavage of the C-P bond. nih.govrsc.org The isotopic composition of this incorporated oxygen can vary with pH, providing further details about the reaction pathway. nih.govrsc.org

Table of Compounds

Development of Rapid and Inexpensive Analytical Protocols

The detection of this compound (MPA), a key indicator for the degradation of several nerve agents, has driven research into analytical methods that are not only accurate but also rapid and cost-effective for field and laboratory use. murdoch.edu.au Traditional methods, such as gas chromatography-mass spectrometry (GC-MS), often require time-consuming and complex derivatization steps to make the polar, non-volatile MPA amenable to analysis. murdoch.edu.au To address these limitations, several innovative and streamlined protocols have been developed.

One approach focuses on simplifying the derivatization process. Research has demonstrated the use of alcohols for the alkylation of this compound, providing a relatively non-hazardous and inexpensive alternative to more common, time-consuming derivatization techniques. murdoch.edu.au For instance, conversion to dialkyl methylphosphonates can be achieved rapidly, with derivatives detected by GC-MS within 10 minutes using primary alcohols like methanol and ethanol, and within 20 minutes for secondary alcohols. murdoch.edu.au

Another significant area of development is the use of immunoassay techniques. An enzyme-linked immunosorbent assay (ELISA) has been developed that is both rapid and sensitive. nih.gov This method involves the functionalization of MPA to allow for binding by monoclonal antibodies, enabling quick and specific detection. nih.gov

Colorimetric methods have also emerged as a simple, portable, and low-cost alternative. ajchem-a.com One such method utilizes a colorimetric aptasensor based on aptamer-citrate capped gold nanoparticles (Apt-cit-AuNPs). This sensor provides a visual color change in the presence of MPA, allowing for fast detection times. ajchem-a.com The simplicity and portability of this type of sensor make it highly suitable for on-site or in-field screening. ajchem-a.com

Furthermore, advancements in sample preparation for liquid chromatography-tandem mass spectrometry (LC-MS/MS) have led to more direct and rapid analyses. A direct approach for determining MPA in urine samples by ion chromatography and tandem mass spectrometry (IC-MS/MS) features a simple and fast sample preparation that takes less than 7 minutes per sample, avoiding laborious preconcentration and derivatization steps. nih.gov Similarly, a time-efficient LC/MS/MS protocol has been developed for quantifying MPA in aqueous environments, optimizing chromatographic and mass spectrometric conditions to eliminate impeding matrix effects from natural water samples. researchgate.net

Capillary electrophoresis coupled with flame photometric detection (CE-FPD) has also been identified as a powerful and rapid method for the determination of alkylphosphonic acids like MPA in various water and soil samples. researchgate.net These developments collectively contribute to a growing arsenal of tools for the quick and economical analysis of this compound in diverse matrices.

Method Validation and Performance Evaluation (e.g., Detection Limits, Reproducibility)

The validation of analytical methods is crucial to ensure the reliability, consistency, and accuracy of the data generated. wjarr.comdemarcheiso17025.com For this compound, various analytical techniques have been subjected to performance evaluations, with key validation parameters such as detection limits, linearity, precision (reproducibility), and accuracy being established.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS methods, performance is heavily tied to the derivatization technique used. While specific validation data for newer, rapid derivatization methods are part of ongoing research, the goal is to achieve low detection limits and high reproducibility comparable to established, more complex methods. murdoch.edu.au

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and related techniques: LC-based methods have demonstrated high sensitivity and reliability. A hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method achieved an ultra-low detection limit of 200 pg/mL for MPA in extracts from dust and ground samples. nih.gov An IC-MS/MS method developed for urine analysis reported the lowest detection limit for HPLC-based determination at 4 ng/mL. nih.gov A direct LC/MS/MS method for natural waters established a detection limit of 10 ng/mL. researchgate.net

Ion Chromatography (IC): An indirect photometric detection ion chromatography (IPD-IC) method was validated for the analysis of human serum. nih.gov This method showed good linearity for this compound in the concentration range of 50 ng/mL to 1 µg/mL. The precision was demonstrated with a relative standard deviation (RSD) ranging from 3.8% to 6.9% at a concentration of 500 ng/mL. The detection limit for this method was determined to be 40 ng/mL. nih.gov

Colorimetric Aptasensor: A developed aptamer-based colorimetric sensor was shown to have a linear response to MPA concentrations ranging from 5.0 to 30.0 mM. The limit of detection (LOD) for this rapid and inexpensive method was found to be 0.3 mM. ajchem-a.com The validation of this sensor also demonstrated high selectivity for MPA over other substances. ajchem-a.com

The performance characteristics of these diverse analytical methodologies are summarized in the table below, showcasing the range of detection capabilities and precision available for the quantification of this compound.

Performance Characteristics of Various Analytical Methods for this compound
Analytical MethodMatrixDetection Limit (LOD)Linear RangePrecision (RSD)
IC-MS/MSUrine4 ng/mLNot specifiedNot specified
LC/MS/MSNatural Waters10 ng/mLNot specifiedNot specified
IPD-ICHuman Serum40 ng/mL50 ng/mL - 1 µg/mL3.8 - 6.9% @ 500 ng/mL
HILIC-MS/MSDust/Ground Extracts200 pg/mLNot specifiedNot specified
Colorimetric AptasensorWater0.3 mM5.0 - 30.0 mMNot specified

Applications of Methylphosphinic Acid in Advanced Materials and Catalysis Research

Role in Coordination Chemistry and Metal Complexation

The phosphorus center in methylphosphinic acid and related phosphonates provides effective binding sites for metal ions, making these compounds versatile ligands in coordination chemistry. This property is foundational to their application in creating new materials with tailored structural and functional characteristics.

Chelating Agent Properties

Organophosphorus acids, including phosphonic and phosphinic acids, are recognized for their capacity to act as effective chelating agents. The oxygen atoms of the phosphinate or phosphonate (B1237965) group can donate electron pairs to form stable, coordinate covalent bonds with a variety of metal ions. This allows them to sequester metal ions from a solution, forming stable chelate complexes.

This chelating ability is leveraged in various applications, from industrial water treatment, where they inhibit scale formation, to the synthesis of coordination polymers. The strength and stability of the metal-ligand bond are influenced by factors such as the pH of the solution and the nature of the metal ion. For instance, N,N,N',N'-ethylenediaminetetra(methylenephosphonic acid), a more complex phosphonate, has been used as a titrant for the direct determination of metal ions like copper (Cu), cobalt (Co), and nickel (Ni), underscoring the strong complexation chemistry between phosphonate groups and these metals. nih.gov

Synthesis and Characterization of Organophosphonate Materials

The coordination of phosphonate ligands with metal ions has given rise to a diverse class of inorganic-organic hybrid materials, often referred to as metal phosphonates. researchgate.net These materials are synthesized through various methods, including hydrothermal reactions and sol-gel processes, which allow for the controlled assembly of metal-phosphonate networks. mdpi.com The resulting structures can range from dense, layered materials to highly porous, three-dimensional metal-organic frameworks (MOFs). researchgate.netnsf.gov

The exceptional chemical and thermal stability of many metal phosphonates is a key feature, attributed to the strong, hard character of the phosphonate oxygen atoms and their high affinity for metal centers. researchgate.net The specific structure and properties of the final material depend on the organic group attached to the phosphorus atom, the chosen metal ion, and the synthesis conditions.

Characterization of these materials is crucial for understanding their structure-property relationships. X-ray crystallography is a primary tool for determining the precise atomic arrangement and coordination geometry within crystalline materials. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and UV-visible (UV-vis) spectroscopy, along with magnetic measurements, provide further insight into the bonding environment and electronic properties of the metal centers. rsc.org

Interactions with Biologically Relevant Metal Ions (e.g., Co(II))

The interaction of phosphonates with biologically significant metal ions like cobalt(II) is an area of active research, providing insight into both biological coordination and the design of new materials. rsc.org A notable example is the synthesis and characterization of a complex formed between Co(II) and imino-bis(methylphosphonic acid), a derivative of methylphosphonic acid. rsc.orgwikipedia.org

In this work, the reaction was conducted in an aqueous solution, with the pH being a critical factor for the isolation of the crystalline product. wikipedia.org The resulting complex, with the formula [Co(C₂H₈O₆NP₂)₂(H₂O)₂], was characterized using a suite of analytical techniques. rsc.orgwikipedia.org

Table 1: Crystallographic Data for [Co(C₂H₈O₆NP₂)₂(H₂O)₂]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.361(3)
b (Å) 8.133(3)
c (Å) 14.078(5)
β (°) 104.40(1)
Volume (ų) 816.3(5)

Data sourced from Inorganic Chemistry. rsc.org

X-ray crystallography revealed that the Co(II) ion is in a mononuclear, octahedral coordination environment. rsc.orgwikipedia.org It is surrounded by oxygen atoms belonging to the terminal phosphonate groups of the ligands and two water molecules. rsc.orgwikipedia.org The ligand itself acts as a bridge, binding to adjacent Co(II) ions to create large, 32-membered rings that form a lattice with cavities. rsc.org Spectroscopic and magnetic data confirmed the presence of a high-spin octahedral Co(II) center. rsc.org Such studies are valuable for understanding how essential metal ions like cobalt might interact with phosphorylated biomolecules in biological systems. rsc.org

Use in Catalysis Studies

Beyond their role in forming stable materials, organophosphorus compounds are also utilized to study and understand the behavior of catalysts. Their strong interaction with metal surfaces allows them to be used as probes or modifiers of catalytic activity.

As a Poisoning Agent for Active Sites in Heterogeneous Catalysis

Catalyst poisoning refers to the deactivation of a catalyst by a chemical compound that strongly adsorbs to its active sites, blocking them from participating in the desired reaction. scispace.com While often unintentional and detrimental, the controlled use of poisons can be a valuable research tool to probe the nature and number of active sites on a heterogeneous catalyst.

Phosphorus compounds are known poisons for many metal-based catalysts. scispace.comrsc.org For example, in automotive applications, phosphorus derived from engine oil additives can deactivate diesel oxidation catalysts (DOCs), which often contain palladium (Pd) and platinum (Pt) on an alumina (B75360) (Al₂O₃) support. wikipedia.orgmdpi.com The phosphorus accumulates on the catalyst surface, reacting with the support and active metal sites to form species like phosphorus oxide (P₂O₅) and phosphates (PO₄³⁻). wikipedia.orgmdpi.com These compounds physically block the active sites and can also alter their electronic properties, thus reducing catalytic efficiency. mdpi.com

Theoretical and Computational Studies of Methylphosphinic Acid

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules and modeling reaction pathways. It allows for the calculation of geometries, reaction energies, and activation barriers, providing a detailed picture of how chemical transformations occur.

The photo-oxidation of organophosphorus compounds is a critical process influencing their environmental persistence. DFT simulations have been instrumental in unraveling the complex mechanisms involved. A notable study on methylphosphonic acid (MPn), a structural analogue of methylphosphinic acid, combined DFT calculations with isotopic labeling experiments to simulate its photo-degradation under UV irradiation. rsc.orgnih.gov

The calculations were performed to understand the role of various reactive oxygen species (ROS) and to map the theoretical reaction mechanism in an aqueous solution. nih.gov Researchers utilized the Gaussian 09 software package for all calculations, with the M06-2X functional and a 6-311G+(d,p) basis set for geometry optimizations and frequency calculations. The effect of water as a solvent was simulated using the SMD solvation model. nih.gov

Key findings from these simulations revealed that the degradation of methylphosphonic acid is significantly more pronounced under alkaline conditions compared to acidic environments. rsc.orgnih.gov The theoretical results, supported by experimental data, indicated that the crucial C-P bond cleavage is initiated by hydroxyl radicals (•OH) or hydroxide (B78521) ions (OH⁻), rather than other potential ROS. rsc.org The study established a mechanistic model where UV excitation of the phosphonate (B1237965) leads to the formation of radical species, which then react with dissolved oxygen to form the hydroxyl groups responsible for attacking the C-P bond. nih.gov

Table 1: DFT Simulation Parameters for Methylphosphonic Acid Photo-oxidation nih.gov
ParameterSpecification
SoftwareGaussian 09
MethodologyDensity Functional Theory (DFT)
FunctionalM06-2X
Basis Set6-311G+(d,p)
Solvent ModelSMD (Solvation Model based on Density) with water as the solvent

The cleavage of the carbon-phosphorus (C-P) bond is the rate-determining step in the degradation of many organophosphorus compounds. DFT calculations are essential for mapping the potential energy surface of this bond-breaking process, identifying transition states, and calculating the energy barriers associated with different pathways.

In the study of methylphosphonic acid's photolysis, DFT was used to compare the energetics of C-P bond cleavage under acidic versus alkaline conditions. nih.gov The calculations suggested that alkaline conditions are more favorable for the cleavage of the C-P bond. nih.gov This theoretical finding was consistent with experimental results showing a higher degradation rate at pH 8 (rate constant of 0.054 h⁻¹) compared to pH 3 (rate constant of 0.037 h⁻¹). nih.gov The computational model revealed a synchronous process for the cleavage with a calculated free energy barrier that was lower under alkaline conditions, indicating a more spontaneous reaction. nih.gov

Molecular Modeling and Simulation of Interactions

Molecular modeling encompasses a range of computational techniques used to study the interactions between molecules. These simulations are vital for understanding how a compound like this compound might interact with biological targets, such as enzymes, or with other molecules in its environment.

One study focused on the development of an empirical model to predict the inhibitory activity of P-methyl phosphinic acids against the enzyme urease. sbq.org.br Using the semiempirical quantum mechanical method PM6, researchers calculated several parameters to quantify the ligand-enzyme interaction. sbq.org.br These included the Gibbs free energy for transporting the molecule from the aqueous medium to the enzyme's active site (ΔGA-E), the number of rotatable bonds frozen upon binding (NRB), and the enthalpy of interaction (ΔHint) between the inhibitor and the enzyme. sbq.org.br These calculated parameters were then used in a multiple regression analysis to create a model that could predict the experimental inhibition constant (Ki) with good correlation. sbq.org.br

Table 2: Parameters Used in Molecular Modeling of P-methyl Phosphinic Acid Urease Inhibitors sbq.org.br
Calculated ParameterDescriptionComputational Method
ΔGA-EGibbs free energy of transport from aqueous medium to enzyme active sitePM6
NRBNumber of rotatable bonds "frozen" after fitting into the active sitePM6
ΔHintEnthalpy of interaction between the inhibitor and ureasePM6

Similarly, molecular modeling has been used to investigate the binding mode of ethyl methylphosphonic acid (EMPA), a metabolite of the nerve agent VX, with human serum albumin (HSA). researchgate.net In that work, the binding energy was calculated to be -4.78 kcal/mol, with hydrogen bonding and hydrophobic contacts identified as the primary forces driving the formation of the complex. researchgate.net These types of studies highlight how computational methods can elucidate the specific molecular interactions, such as hydrogen bonds and van der Waals forces, that govern the binding affinity of organophosphorus compounds to proteins. researchgate.nettandfonline.com

Prediction of Reactivity and Environmental Fate

Predicting the environmental fate of chemical compounds is crucial for risk assessment. Computational models play a significant role, especially when experimental data is scarce. whiterose.ac.uk The environmental persistence and mobility of organophosphorus compounds are influenced by factors like degradation rates and sorption to soil and sediment.

Studies on the widely used herbicide glyphosate (B1671968) and its main degradation product, aminomethylphosphonic acid (AMPA), demonstrate the importance of understanding environmental fate. kpu.canih.gov Research has shown that both glyphosate and AMPA can be found in agricultural soils, surface water, and sediment, with their presence and concentration being highly dependent on the specific environmental conditions. nih.gov

For new or less-studied compounds, predictive models are used to estimate key properties that govern environmental behavior. whiterose.ac.uk These approaches can provide crucial information on hydrophobicity, dissociation constants, and soil sorption coefficients, all of which are vital for assessing how a compound will distribute and persist in the environment. whiterose.ac.uk While specific predictive fate models for this compound are not widely documented, the established methodologies used for other pesticides and their transformation products provide a clear framework for how its environmental risk could be computationally assessed. whiterose.ac.uk

Future Research Directions and Emerging Paradigms in Methylphosphinic Acid Studies

Elucidating Novel Biochemical Pathways

While the carbon-phosphorus (C-P) lyase pathway for methylphosphinic acid catabolism is well-documented, recent discoveries have unveiled alternative biochemical routes, opening new avenues of research. researchgate.netau.dk The C-P lyase pathway is crucial as it is a source of methane (B114726) in aerobic marine environments, a phenomenon known as the "methane paradox". au.dknih.gov

A significant recent development is the discovery of an oxidative pathway for the breakdown of methylphosphonic acid in the marine bacterium Gimesia maris DSM8797. researchgate.net This organism can utilize methylphosphonic acid as a phosphorus source without the C-P lyase pathway. researchgate.net Instead, it employs a set of enzymes, GmPhnY* and GmPhnZ1, which are Fe(II)-dependent oxygenases. researchgate.net GmPhnY* hydroxylates methylphosphonic acid to form hydroxymethylphosphonic acid, which is then oxidized by GmPhnZ1 to yield formic acid and inorganic phosphate (B84403). researchgate.net This pathway is distinct in that it does not metabolize 2-aminoethylphosphonic acid, highlighting its specificity. researchgate.net

Future research will likely focus on:

Identifying and characterizing new enzymes and pathways involved in this compound metabolism in a wider range of microorganisms. portlandpress.com

Investigating the regulatory mechanisms that control the expression and activity of these pathways in response to environmental cues like phosphate availability.

Exploring the broader ecological implications of these alternative catabolic routes in marine and terrestrial phosphorus and methane cycles. au.dknih.gov

PathwayKey Enzyme(s)Organism ExampleEnd ProductsReference
C-P LyasePhnJPelagibacter ubiqueMethane, 5-phospho-α-D-ribose 1,2-cyclic phosphate nih.gov
Oxidative PathwayGmPhnY*, GmPhnZ1Gimesia maris DSM8797Formic acid, Inorganic phosphate researchgate.net

Developing Advanced Environmental Remediation Technologies

This compound and its derivatives are recognized as breakdown products of certain chemical warfare agents, such as sarin (B92409) and soman (B1219632), and are also used in various industrial applications. nih.gov This has spurred research into effective remediation technologies for contaminated soil and water.

Advanced oxidation processes (AOPs) are a promising area of investigation. For instance, supercritical water oxidation (SCWO) has been tested for the treatment of chemical warfare agents, with methylphosphonic acid being detected as an intermediate product at certain temperatures. epa.gov Another approach involves catalytic oxidation. Research has shown that metallic palladium can catalyze the deep oxidation of organophosphorus compounds, including the sequential cleavage of phosphorus-carbon bonds in compounds like trimethylphosphine (B1194731) oxide to form dithis compound, methylphosphonic acid, and finally phosphoric acid. osti.gov

Future research in this domain is expected to concentrate on:

Optimizing existing AOPs and catalytic systems for the complete and efficient degradation of this compound and related compounds. osti.govtriuminc.com

Developing and applying novel materials, such as nanomaterials, for enhanced remediation. nih.govemergentresearch.org

Investigating bioremediation strategies that leverage newly discovered microbial pathways for a more sustainable and environmentally friendly cleanup approach. triuminc.comnovapublishers.com

Exploring phytoremediation techniques, where plants are used to extract or stabilize contaminants in the soil. nih.gov

Remediation TechnologyPrincipleKey FindingsReference
Supercritical Water Oxidation (SCWO)Oxidation in water above its critical pointMethylphosphonic acid detected as an intermediate in GB agent treatment. epa.gov
Catalytic Deep OxidationPalladium-catalyzed oxidation with dioxygenSequential P-C bond cleavage of trimethylphosphine oxide to methylphosphonic acid and phosphoric acid. osti.gov
BioremediationUse of microorganisms to break down contaminantsPotential to use newly discovered oxidative pathways for degradation. triuminc.comnovapublishers.com
Chemical LeachingDissolution of contaminants using acidic solutionsInorganic acids can be used to increase the solubility of metal ions for extraction. emergentresearch.org
NanoremediationUse of nanoparticles for contaminant removalNano-scale zero-valent iron particles are effective for remediating industrial waste. emergentresearch.org

Designing New Catalytic Systems

The unique chemical properties of this compound and its derivatives make them attractive candidates for the design of novel catalytic systems. Phosphinic acids, in general, are being explored as linkers in the construction of metal-organic frameworks (MOFs). mdpi.com While phosphonic acids have been more extensively studied, the use of phosphinic acids offers the advantage of having a modifiable organic group, which can impart specific properties to the material. mdpi.com

Recent research has demonstrated that phosphinic acids can be suitable linkers for creating open framework structures. mdpi.com For example, phenylene-1,4-bis(this compound) has been used as an analogue of terephthalic acid, a common linker in MOF chemistry. mdpi.com Additionally, organophosphorus compounds, including phosphinic acids, are used as ligands for metal complex catalysts and have applications in hydrometallurgy for the extraction and separation of rare-earth elements. researchgate.net The development of homogeneous catalyst systems for asymmetric hydrogenation is another active area of research. nih.gov

Emerging research directions include:

The synthesis and characterization of new MOFs and coordination polymers based on this compound and its derivatives for applications in gas storage, separation, and catalysis. mdpi.com

The development of chiral catalysts for asymmetric synthesis, leveraging the structural features of phosphinic acids. nih.gov

Exploring the use of this compound-based systems in novel catalytic reactions, potentially boosted by techniques like applying small external voltages to enhance reaction rates. mit.edu

Catalyst TypeApplicationKey FeaturesReference
Metal-Organic Frameworks (MOFs)Gas storage, separation, catalysisPhosphinic acids as linkers allow for functionalization of the framework. mdpi.com
Homogeneous CatalystsAsymmetric hydrogenationChiral phosphinic acid ligands can provide high enantioselectivity. nih.gov
MetallaphotocatalysisCross-coupling reactionsBifunctional materials based on semiconductors for recyclable catalytic systems. researchgate.net

Expanding Analytical Capabilities for Complex Matrices

The accurate and sensitive detection of this compound is crucial for environmental monitoring, verification of chemical weapons treaty compliance, and biomedical research. nih.govoup.com However, its analysis in complex matrices such as soil, water, and biological fluids presents significant challenges due to its high polarity, low volatility, and potential for matrix interference. oup.comtdx.cat

Current methods often rely on liquid chromatography-mass spectrometry (LC-MS). oup.com To overcome the challenges of low retention on reversed-phase columns and ion suppression, various strategies are being developed. These include the use of different mobile phase additives, such as formic acid, which has been shown to improve sensitivity compared to trifluoroacetic acid in some ESI-MS applications. oup.com

A significant area of development is the use of derivatization to enhance detectability. Cationic derivatization of organophosphorus acids has been shown to increase sensitivity in LC-ESI-MS/MS analysis by one to over two orders of magnitude, allowing for detection in the low parts-per-trillion range in complex matrices like concrete, plant, and hair extracts. nih.gov Another approach is methylation, for example using trimethyloxonium (B1219515) tetrafluoroborate (B81430), which allows for analysis by gas chromatography-mass spectrometry (GC-MS). osti.gov

Future research will likely focus on:

Developing novel derivatization reagents and protocols that are rapid, efficient, and applicable to a wide range of complex samples. nih.gov

Improving direct injection techniques for LC-MS/MS to minimize sample preparation and the potential for analyte loss.

Exploring new analytical platforms and high-resolution mass spectrometry to enhance selectivity and sensitivity, particularly for "unknown unknown" analysis in chemical forensics. opcw.org

Improving quality control and establishing standardized methods to ensure consistent and reproducible results across different laboratories. opcw.org

Analytical TechniqueMatrixKey Improvement/FindingReference
LC-ESI-MS/MSEnvironmental and ClinicalCationic derivatization improved detection sensitivity by one to two orders of magnitude. nih.gov
GC-MSOrganic MatricesMethylation with trimethyloxonium tetrafluoroborate allows for detection of phosphonic acids. osti.gov
HPLC-MSGeneralUse of formic acid in mobile phase improves sensitivity over trifluoroacetic acid. oup.com
Chemical ForensicsVariousDevelopment of methods for impurity profiling and sample matching. opcw.org

Q & A

Q. What are the standard synthetic routes for methylphosphinic acid, and how is structural purity validated?

this compound is typically synthesized via alkylation of phosphinic acid precursors or hydrolysis of phosphonothioate derivatives. For example, ethyl D,L-(3-phenylacetamido-3-carboxypropyl)methylphosphinate derivatives are prepared by refluxing precursors in triethyl orthoformate and purified via silica gel chromatography . Structural validation employs 1H-NMR^1 \text{H-NMR} (e.g., δ=1.1–2.2 ppm for P–CH3_3) and mass spectrometry to confirm molecular weight (e.g., 138.1253 g/mol for 3-aminopropyl(methyl)phosphinic acid) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • NMR Spectroscopy : To identify substituents (e.g., methyl groups at δ=1.1–2.2 ppm) and confirm stereochemistry .
  • Mass Spectrometry (MS) : For molecular weight confirmation (e.g., C4_4H12_{12}NO2_2P derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : To assess enantiomeric purity, particularly for pharmacologically active derivatives .

Q. What are the primary applications of this compound in neuropharmacology?

this compound derivatives, such as TPMPA and P4MPA, act as selective antagonists for GABAC_C receptors. They are used in electrophysiological studies (e.g., two-electrode voltage-clamp assays in Xenopus oocytes) to differentiate receptor subtypes (ρ1, ρ2, ρ3) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric resolution of this compound derivatives for receptor-specific studies?

Enzymatic resolution using lipases or esterases is effective. For example, ethyl D,L-(3-phenylacetamido-3-ethoxycarbonylpropyl)methylphosphinate is hydrolyzed with regioselective enzymes to isolate optically active isomers. Reaction conditions (pH, temperature) and purification via silica gel chromatography (CH2_2Cl2_2/methanol) enhance enantiomeric excess (>95%) .

Q. What experimental designs mitigate discrepancies in pharmacological data across GABA receptor subtypes?

  • Subtype-Specific Assays : Use heterologous expression systems (e.g., ρ1 vs. ρ3 receptors in oocytes) to isolate subtype effects .
  • Steric Analysis : Introduce substituents (e.g., C2 methyl in 2-MeTACA) to probe steric hindrance at ligand-binding sites. 2-MeTACA’s inactivity at ρ3 receptors highlights steric incompatibility .
  • Dose-Response Curves : Compare EC50_{50} (e.g., TPMPA KB=4.8 µM) and partial agonist effects (e.g., (+)-TAMP at ρ1/ρ2) to resolve subtype selectivity .

Q. How should researchers address limited toxicological data for this compound?

Extrapolate from structurally related phosphonic acids (e.g., methyl phosphonic acid) via SAR analysis. Perform in silico toxicity prediction (e.g., QSAR models) and prioritize in vitro assays (e.g., hepatocyte viability) to identify critical toxicity pathways .

Q. What methodologies quantify this compound in biological matrices during pharmacokinetic studies?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Detects low concentrations (ng/mL) using deuterated internal standards.
  • Derivatization : Enhance detection sensitivity by converting phosphinic acids to fluorescent or UV-active esters .

Q. How do structural modifications to the methyl group influence receptor binding kinetics?

  • Steric Effects : C2 methyl groups in 2-MeTACA disrupt ρ3 receptor binding, while smaller substituents (e.g., H) maintain activity .
  • Electrophysiological Profiling : Compare KB values (e.g., TPMPA=4.8 µM vs. P4MPA=10.2 µM) to quantify steric/electronic contributions .

Data Contradiction & Validation

Q. How can conflicting data on this compound’s receptor specificity be reconciled?

  • Control for Receptor Heterogeneity : Use clonal cell lines expressing single receptor subtypes.
  • Cross-Validate Assays : Pair voltage-clamp data with radioligand binding (e.g., 3H^3 \text{H}-muscimol displacement) to confirm antagonist potency .

Q. What statistical approaches ensure robustness in this compound dose-response studies?

  • Nonlinear Regression Analysis : Fit EC50_{50}/KB values using software (e.g., GraphPad Prism) with 95% confidence intervals.
  • Unpaired t-Tests : Compare means between experimental and control groups (p<0.05 threshold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.